N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
Overview
Description
N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, also known as MNB, is a fluorescent dye that is commonly used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it an ideal tool for studying biological processes.
Mechanism of Action
N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine works by binding to specific targets within cells and emitting light when excited by a specific wavelength of light. The exact mechanism of action varies depending on the specific target being studied, but in general, this compound binds to proteins or other molecules and undergoes a conformational change that results in the emission of light.
Biochemical and Physiological Effects
This compound is generally considered to be a safe and non-toxic molecule, although some studies have suggested that it may have cytotoxic effects at high concentrations. This compound has been shown to cross the blood-brain barrier and to accumulate in the brain, making it a useful tool for studying neurological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine in lab experiments is its high quantum yield, which allows for sensitive detection of biological processes. This compound is also relatively easy to synthesize and can be modified to target specific molecules or cellular compartments. However, this compound has some limitations, including its relatively short half-life and the potential for toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine. Some possible areas of investigation include the development of new this compound-based probes for specific targets, the use of this compound in drug discovery and development, and the exploration of this compound's potential therapeutic applications. Additionally, new techniques for imaging and detecting this compound fluorescence could lead to new insights into biological processes at the cellular and molecular level.
Scientific Research Applications
N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is widely used in scientific research as a fluorescent probe for studying biological processes. It has been used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. This compound has also been used to label cells for imaging studies and to monitor the uptake and distribution of drugs in cells.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-20-9-4-2-3-8(7-9)14-10-5-6-11(17(18)19)13-12(10)15-21-16-13/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMIXOMQNDITH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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